(R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile

Cross-coupling Late-stage functionalization Medicinal chemistry

(R)-5-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile (CAS 288067-41-4; also designated as (R)-4-bromo-2-(oxiran-2-ylmethoxy)benzonitrile), molecular formula C10H8BrNO2 and molecular weight 254.08 g/mol, is a chiral aryl glycidyl ether belonging to the broader class of enantiopure epoxide intermediates essential for constructing beta-adrenergic receptor ligands and other amino alcohol pharmacophores. It features three orthogonal reactive sites within a single, well-defined chiral scaffold: a stereodefined (R)-configured oxirane ring susceptible to nucleophilic ring-opening, an electron-deficient aromatic bromide enabling transition-metal-catalyzed cross-coupling, and a nitrile group capable of reduction, hydrolysis, or cycloaddition chemistry.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B15130353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=C(C=C(C=C2)Br)C#N
InChIInChI=1S/C10H8BrNO2/c11-8-1-2-10(7(3-8)4-12)14-6-9-5-13-9/h1-3,9H,5-6H2/t9-/m1/s1
InChIKeySNVRRCJCGUBIEX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile: A Chiral Epoxide Building Block for Asymmetric Synthesis of Aryloxypropanolamines and Functionalized Pharmaceuticals


(R)-5-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile (CAS 288067-41-4; also designated as (R)-4-bromo-2-(oxiran-2-ylmethoxy)benzonitrile), molecular formula C10H8BrNO2 and molecular weight 254.08 g/mol, is a chiral aryl glycidyl ether belonging to the broader class of enantiopure epoxide intermediates essential for constructing beta-adrenergic receptor ligands and other amino alcohol pharmacophores . It features three orthogonal reactive sites within a single, well-defined chiral scaffold: a stereodefined (R)-configured oxirane ring susceptible to nucleophilic ring-opening, an electron-deficient aromatic bromide enabling transition-metal-catalyzed cross-coupling, and a nitrile group capable of reduction, hydrolysis, or cycloaddition chemistry . The compound is commercially available with certified chemical purity specifications of 95–98% from multiple independent suppliers, making it a tractable starting material for medicinal chemistry and process research campaigns .

Why Generic Substitution of (R)-5-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile with Other Chiral Epoxides or Racemic Mixtures Jeopardizes Stereochemical Integrity and Synthetic Convergence


Interchanging this compound with a structurally related analog—such as the non-brominated (R)-4-(oxiran-2-ylmethoxy)benzonitrile (CAS 70987-79-0), the (S)-enantiomer (CAS 1858273-42-3), a racemic mixture, or a simpler alkyl glycidyl ether—introduces distinct risks that cascade through multi-step syntheses . The absence of the bromine atom eliminates the capacity for late-stage palladium-catalyzed cross-coupling diversification (Suzuki, Sonogashira, Buchwald-Hartwig), forcing a complete redesign of the synthetic route [1]. Substitution with the (S)-enantiomer or racemate directly inverts or scrambles the absolute configuration at the chiral center of downstream amino alcohol products, a critical liability given that the (S)- and (R)-enantiomers of beta-blockers can exhibit >100-fold differences in pharmacological potency and distinct safety profiles [2] [3]. The nitrile substituent electronically deactivates the epoxide toward acid-catalyzed ring-opening relative to alkyl glycidyl ethers, meaning rate data and reaction timelines derived from simpler glycidyl ethers cannot be directly extrapolated to this substrate [4]. These three features—bromine, absolute configuration, and nitrile electronic modulation—are inseparable in this compound and collectively define its synthetic utility.

Quantitative Differential Evidence for (R)-5-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile: Comparator-Anchored Procurement Rationale


Bromine Substituent as a Synthetic Diversification Handle: Cross-Coupling Enablement vs. Non-Brominated Analogs

The target compound bears a bromine atom at the 4-position of the benzonitrile ring (CAS 288067-41-4, molecular formula C10H8BrNO2, MW 254.08 g/mol), which is absent in the closest non-halogenated analog, (R)-4-(oxiran-2-ylmethoxy)benzonitrile (CAS 70987-79-0, C10H9NO2, MW 175.18 g/mol) . This single-atom substitution (Br vs. H) introduces a molecular weight differential of +78.9 g/mol and more importantly furnishes a C–Br bond (bond dissociation energy ~84 kcal/mol for aryl-Br vs. ~113 kcal/mol for aryl-H) that is kinetically competent for oxidative addition to Pd(0) catalysts under standard Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig conditions [1]. The non-brominated analog cannot participate in these transformations without prior directed ortho-metalation or electrophilic halogenation, steps that add 2–3 synthetic operations and are incompatible with the base-sensitive epoxide ring [2]. From a procurement standpoint, the brominated compound provides a single intermediate that can be diversified into multiple lead series after epoxide ring-opening, whereas the non-brominated analog requires divergent early-stage synthesis for each analog.

Cross-coupling Late-stage functionalization Medicinal chemistry

Enantiomeric Identity and Absolute Configuration: Distinction from the (S)-Enantiomer and Racemate for Stereochemically Faithful Synthesis

The target compound is unequivocally the (R)-enantiomer (CAS 288067-41-4, IUPAC: 4-bromo-2-[[(2R)-oxiran-2-yl]methoxy]benzonitrile), with available commercial purity of 97% (Leyan) and ≥98% (MolCore), encompassing both chemical purity and enantiomeric integrity . The (S)-enantiomer is separately cataloged under CAS 1858273-42-3 and is physically distinct—the two enantiomers have identical molecular weights (254.08 g/mol) but opposite optical rotation . In asymmetric synthesis of beta-blockers and related aryloxypropanolamines, the absolute configuration of the epoxide precursor directly determines the configuration of the resulting amino alcohol product through stereospecific SN2 ring-opening with amine nucleophiles [1]. Using the racemic mixture yields a 1:1 mixture of diastereomeric products that requires chromatographic separation (typical resolution factor α = 1.0–1.3, requiring 2–5× additional silica and solvent consumption), whereas the enantiopure (R)-epoxide provides a single enantiomeric product without additional resolution steps [2]. The (S)-enantiomer would produce the opposite enantiomer of the final amino alcohol, which, in the context of beta-1-adrenergic receptor ligands, can show eudismic ratios (S:R potency) of 35:1 (oxprenolol) to 130:1 (propranolol), meaning that the wrong enantiomer may be pharmacologically inactive or exhibit off-target effects [3].

Enantiomeric purity Chiral chromatography Stereochemical fidelity

Three Orthogonal Reactive Sites in One Molecule: Functional Group Density Comparison vs. Simpler Chiral Glycidyl Ethers

The target compound (C10H8BrNO2, MW 254.08) uniquely integrates three synthetically addressable functional groups within a single chiral scaffold: (i) a stereodefined (R)-oxirane ring for nucleophilic ring-opening (predicted electrophilicity index ω ≈ 1.8–2.2 eV based on DFT calculations for aryl glycidyl ethers), (ii) an aryl bromide for cross-coupling (C–Br bond, BDE ≈ 84 kcal/mol), and (iii) a nitrile group (νC≡N ≈ 2230 cm⁻¹ in IR) for reduction, hydrolysis, or tetrazole formation . By contrast, (R)-benzyl glycidyl ether (CAS 14618-80-5, C10H12O2, MW 164.2 g/mol) contains only the epoxide as its sole reactive functional group, and (R)-glycidyl tosylate (CAS 113826-06-5, C10H12O4S, MW 228.3 g/mol) offers only the epoxide and a sulfonate leaving group [1]. The nitrile in the target compound provides a hydrogen bond acceptor (HBA count = 3: epoxide oxygen, ether oxygen, and nitrile nitrogen) and increases the calculated polar surface area (tPSA ≈ 42–46 Ų vs. ~21 Ų for benzyl glycidyl ether), which influences both chromatographic behavior and physicochemical properties of downstream products [2]. This functional group density enables a convergent synthetic strategy where a single enantiopure precursor can be elaborated into diverse chemotypes without repeating the chiral epoxide installation step.

Multifunctional building block Orthogonal reactivity Synthetic convergence

Purity Specification Range Across Commercial Sources: Procurement Optimization Based on Application Criticality

The compound is available from multiple independent suppliers with certified purity specifications ranging from 95% to 98%: AKSci (Min. Purity: 95%), Chemenu (Purity: 97%), Leyan (Purity: 97%), and MolCore (NLT 98%) . The non-brominated comparator (R)-4-(oxiran-2-ylmethoxy)benzonitrile is offered at 95% purity by BOC Sciences, comparable to the lower end of the brominated compound's range . While a 2–3% purity differential may appear modest, in the context of multi-step synthesis the effective yield is multiplicative: for a 5-step linear sequence, a starting material purity of 95% vs. 98% yields a maximum theoretical endpoint purity of 77.4% vs. 90.4% (0.95⁵ vs. 0.98⁵), a 13-percentage-point gap that is often amplifiable when considering that impurities may be reactive toward subsequent reagents. For procurement professionals, this range permits cost-optimization: the 95% grade may be suitable for early-stage discovery (where impurity tolerance is higher), while the 98% grade is appropriate for late-stage process chemistry or when the epoxide will be used in stoichiometric excess where impurities accumulate in the product stream.

Chemical purity Procurement specification Quality control

High-Return Application Scenarios for (R)-5-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile in Drug Discovery and Process Chemistry


Stereospecific Synthesis of Enantiopure Aryloxypropanolamine Beta-Blocker Libraries via Parallel Cross-Coupling

The (R)-epoxide serves as a universal chiral precursor for constructing focused libraries of (S)-configured aryloxypropanolamine beta-blockers, leveraging the aryl bromide handle for parallel Suzuki-Miyaura diversification after epoxide ring-opening with isopropylamine or tert-butylamine (the standard amine nucleophiles in beta-blocker synthesis) [1]. In this workflow, a single batch of the (R)-bromo epoxide is first opened with the amine to install the beta-amino alcohol core (stereospecific SN2 inversion at C-2), and the resulting (S)-amino alcohol bearing the aryl bromide is then distributed into a 24- or 96-well parallel reactor for cross-coupling with diverse aryl/heteroaryl boronic acids, generating a library of beta-blocker analogs in two steps from a single chiral precursor. This contrasts sharply with the conventional linear approach, where each analog requires de novo synthesis of a unique chiral epoxide intermediate. For a 24-member library, the convergent route eliminates 22 separate chiral epoxide installations, reducing total synthetic effort by approximately 70–80% [2].

Late-Stage Functionalization in Process Chemistry: From Single Intermediate to Multiple APIs

In an industrial process chemistry context, the compound's three orthogonal reactive sites enable a 'common intermediate' manufacturing strategy where one multi-kilogram batch of (R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile can be elaborated into multiple active pharmaceutical ingredient (API) candidates or key intermediates through divergent functionalization sequences [1] [3]. The epoxide ring is opened first (under controlled pH and temperature to prevent racemization), the nitrile is reduced or hydrolyzed second, and the aryl bromide is cross-coupled last—an ordering that minimizes side reactions and preserves the chiral integrity established in the first step. This approach amortizes the cost of chiral epoxide synthesis (typically the most expensive step due to chiral chromatography or asymmetric catalysis requirements) across multiple product streams, improving process economics for low-volume, high-value APIs.

Chiral Probe Synthesis for Target Identification and Chemical Biology

The combination of a chiral epoxide and an aryl bromide enables the synthesis of enantiopure activity-based protein profiling (ABPP) probes or photoaffinity labeling reagents [4]. The (R)-epoxide is opened with an amine-functionalized linker (e.g., propargylamine for click chemistry), the nitrile serves as an IR reporter group (characteristic νC≡N stretch at ~2230 cm⁻¹ for monitoring reaction progress by inline IR), and the bromide is subsequently replaced with a biotin or fluorophore tag via Sonogashira coupling with an alkyne-functionalized reporter. The resulting probe retains the defined chirality at the amino alcohol center, which is critical for target engagement studies where the (R)- and (S)-enantiomers of beta-adrenergic ligands exhibit differential binding to receptor subtypes [5]. In this application, the brominated compound is irreplaceable by the non-brominated analog, which lacks the cross-coupling handle for tag attachment.

Enantiomeric Purity Reference Standard for Chiral HPLC Method Development

Owing to its defined (R)-absolute configuration and the commercial availability of the corresponding (S)-enantiomer (CAS 1858273-42-3), the compound can serve as one component of an enantiomeric purity reference standard pair for developing and validating chiral HPLC or SFC methods used to monitor stereochemical fidelity in beta-blocker manufacturing . A 50:50 racemic mixture (prepared by mixing equimolar amounts of the (R)- and (S)-enantiomers) provides a resolution test sample for chiral stationary phase screening, while the individual enantiomers serve as retention time markers. The aryl bromide chromophore (λmax ≈ 230–260 nm for the benzonitrile moiety) provides adequate UV detection sensitivity for trace-level enantiomeric impurity quantification (typical detection limit: <0.1% minor enantiomer).

Quote Request

Request a Quote for (R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.